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Compound of Interest

Compound Name: K-7174 dihydrochloride

Cat. No.: B15579051 Get Quote

Welcome to the technical support center for the synthesis of K-7174 dihydrochloride. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance and troubleshooting for the chemical synthesis of this potent proteasome and

GATA inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for K-7174 dihydrochloride?

A1: The synthesis of K-7174, or 1,4-bis((E)-5-(3,4,5-Trimethoxyphenyl)pent-4-enyl)-1,4-

diazepane dihydrochloride, is typically achieved through a four-step process. This process

involves a Wittig olefination to create the carbon backbone, followed by an iodine-catalyzed

isomerization to obtain the desired E-isomer. The subsequent key step is a bis-alkylation of

homopiperazine, and the final step is the formation of the dihydrochloride salt.[1]

Q2: What are the critical steps in the synthesis that may require troubleshooting?

A2: The most challenging steps are often the Wittig reaction, which can produce a mixture of

(Z) and (E) isomers, and the bis-alkylation of homopiperazine, where controlling the extent of

alkylation to avoid mono-alkylation or the formation of quaternary salts is crucial. Purification of

the final product to achieve high purity is also a critical step.

Q3: What are the known biological activities of K-7174?
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A3: K-7174 is an orally active proteasome and GATA inhibitor.[2] It has demonstrated anti-

myeloma activity both in vitro and in vivo by down-regulating the expression of class I histone

deacetylases (HDACs).[3][4] K-7174 induces transcriptional repression of class I HDAC genes

through a caspase-8-dependent degradation of Sp1.[4][5]

Q4: How does the mechanism of action of K-7174 differ from that of bortezomib?

A4: While both are proteasome inhibitors, K-7174 binds to the proteasome in a manner distinct

from bortezomib.[6] This unique binding mode may contribute to its ability to overcome

bortezomib resistance.[4]

Q5: What is the role of the iodine-catalyzed isomerization step?

A5: The Wittig reaction often yields a mixture of Z (cis) and E (trans) isomers. The iodine-

catalyzed isomerization is employed to convert the undesired Z-isomer to the therapeutically

active E-isomer, thus increasing the overall yield of the desired product.[7][8][9][10]
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Problem Potential Cause Suggested Solution

Low yield of (E)-isomer in

Wittig reaction

Incomplete reaction;

Suboptimal reaction

conditions.

Ensure anhydrous conditions

and use a suitable base (e.g.,

n-BuLi, NaH) to generate the

ylide. Optimize reaction

temperature and time.

Mixture of Z and E isomers

after Wittig reaction

Non-stabilized ylides typically

favor the Z-isomer.

Proceed with the iodine-

catalyzed isomerization step to

convert the Z-isomer to the

desired E-isomer.

Formation of multiple products

in the bis-alkylation step

Lack of control over the

alkylation process, leading to

mono-alkylated

homopiperazine or quaternary

ammonium salts.

Use a 2:1 molar ratio of the

alkylating agent to

homopiperazine. Control the

reaction temperature and

consider slow, dropwise

addition of the alkylating agent.

Difficulty in purifying the final

product

Presence of

triphenylphosphine oxide from

the Wittig reaction; Residual

starting materials or side

products from the alkylation.

Use column chromatography

for purification.

Triphenylphosphine oxide can

be challenging to remove;

multiple chromatographic steps

or crystallization may be

necessary.

Low yield of dihydrochloride

salt

Incomplete protonation or

precipitation.

Use a solution of HCl in an

anhydrous solvent (e.g.,

diethyl ether or dioxane) and

add it dropwise to a solution of

the free base until precipitation

is complete.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of K-
7174 dihydrochloride, based on established chemical principles for the respective reaction
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types.

Step 1: Wittig Reaction
This protocol describes a general procedure for the olefination of 3,4,5-

trimethoxybenzaldehyde.

Materials:

(4-Bromobutyl)triphenylphosphonium bromide

n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

3,4,5-Trimethoxybenzaldehyde

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), suspend (4-bromobutyl)triphenylphosphonium bromide in anhydrous THF.

Cool the suspension to 0°C in an ice bath.

Slowly add a solution of n-BuLi in hexanes (or portion-wise addition of NaH). A color change

to deep red or orange indicates the formation of the ylide.

Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

Cool the reaction mixture back to 0°C and add a solution of 3,4,5-trimethoxybenzaldehyde in

anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel to obtain a mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-

yl)-3,4,5-trimethoxybenzene.

Step 2: Iodine-Catalyzed Isomerization
This protocol describes the conversion of the Z/E mixture to the predominantly E-isomer.

Materials:

Mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene

Iodine (catalytic amount)

Toluene or another suitable high-boiling solvent

Saturated aqueous sodium thiosulfate solution

Anhydrous sodium sulfate

Procedure:

Dissolve the mixture of isomers in toluene in a round-bottom flask.

Add a catalytic amount of iodine (a few crystals).

Reflux the mixture and monitor the reaction by TLC or HPLC until the Z-isomer is consumed.

Cool the reaction mixture to room temperature.

Wash the solution with saturated aqueous sodium thiosulfate to remove excess iodine,

followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

The crude product can be purified by column chromatography if necessary.

Step 3: Bis-alkylation of Homopiperazine
This protocol describes the coupling of the alkyl halide with homopiperazine.

Materials:

(E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene

Homopiperazine (1,4-diazepane)

Potassium carbonate or another suitable base

Acetonitrile or Dimethylformamide (DMF)

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve homopiperazine and potassium carbonate in acetonitrile or

DMF.

Add a solution of (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene (2.2 equivalents) in

the same solvent dropwise at room temperature.

Heat the reaction mixture to reflux and stir overnight.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with

water.
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Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the crude product by column chromatography on silica gel to yield 1,4-bis((E)-5-(3,4,5-

trimethoxyphenyl)pent-4-enyl)-1,4-diazepane.

Step 4: Dihydrochloride Salt Formation
This protocol describes the final salt formation step.

Materials:

1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl)-1,4-diazepane

Anhydrous diethyl ether or dioxane

2M HCl in diethyl ether or a solution of HCl gas in dioxane

Procedure:

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dioxane.

Slowly add a 2M solution of HCl in diethyl ether (or a solution of HCl gas in dioxane)

dropwise with stirring.

A white precipitate of K-7174 dihydrochloride will form.

Continue adding the HCl solution until no further precipitation is observed.

Stir the suspension for 30 minutes at room temperature.

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum to obtain K-7174 dihydrochloride.

Signaling Pathway and Experimental Workflow
Diagrams
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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